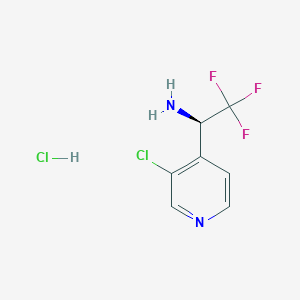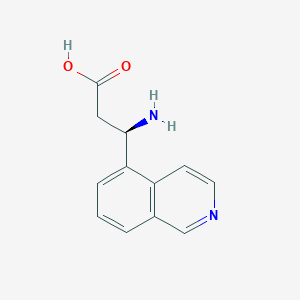
(3R)-3-Amino-3-(5-isoquinolyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-Amino-3-(5-isoquinolyl)propanoic acid: is a chiral amino acid derivative that features an isoquinoline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Amino-3-(5-isoquinolyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available isoquinoline derivatives.
Formation of the Amino Acid Backbone: The isoquinoline derivative undergoes a series of reactions to introduce the amino acid backbone. This may involve steps such as alkylation, reduction, and amination.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (3R)-enantiomer.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes:
Catalysis: Utilizing catalytic processes to improve yield and selectivity.
Green Chemistry: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline moiety, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the isoquinoline ring.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives and modified amino acids.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biology:
Enzyme Inhibition Studies: It is used in studies to understand enzyme inhibition mechanisms due to its structural similarity to natural substrates.
Medicine:
Drug Development: The compound is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders.
Industry:
Material Science: It is explored for its potential use in the development of novel materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of (3R)-3-Amino-3-(5-isoquinolyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The isoquinoline moiety may facilitate binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
(3S)-3-Amino-3-(5-isoquinolyl)propanoic acid: The enantiomer of the compound, which may exhibit different biological activities.
Isoquinoline Derivatives: Other compounds containing the isoquinoline moiety, which may have similar chemical properties but different biological effects.
Uniqueness: The uniqueness of (3R)-3-Amino-3-(5-isoquinolyl)propanoic acid lies in its chiral nature and the presence of the isoquinoline moiety, which together confer specific chemical reactivity and potential biological activity that distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C12H12N2O2 |
|---|---|
Poids moléculaire |
216.24 g/mol |
Nom IUPAC |
(3R)-3-amino-3-isoquinolin-5-ylpropanoic acid |
InChI |
InChI=1S/C12H12N2O2/c13-11(6-12(15)16)10-3-1-2-8-7-14-5-4-9(8)10/h1-5,7,11H,6,13H2,(H,15,16)/t11-/m1/s1 |
Clé InChI |
ZYAHQEKWBMGZPI-LLVKDONJSA-N |
SMILES isomérique |
C1=CC2=C(C=CN=C2)C(=C1)[C@@H](CC(=O)O)N |
SMILES canonique |
C1=CC2=C(C=CN=C2)C(=C1)C(CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Benzyl 3-ethyl 7-oxa-1-azaspiro[4.4]nonane-1,3-dicarboxylate](/img/structure/B13055387.png)
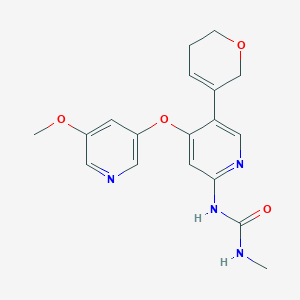
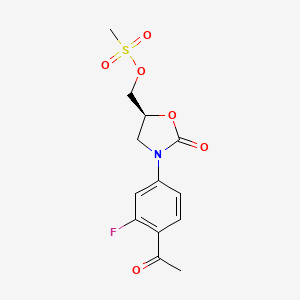
![(R)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL](/img/structure/B13055408.png)

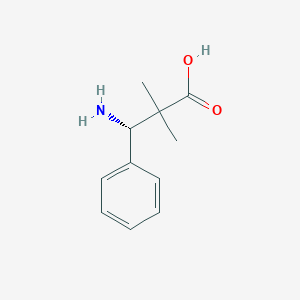
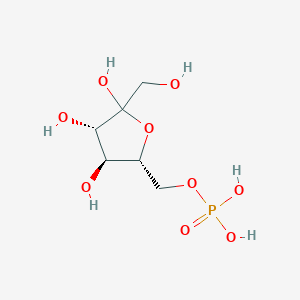
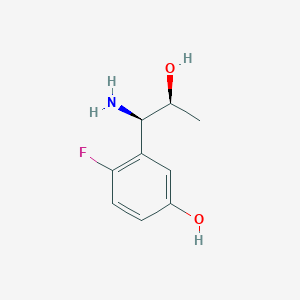
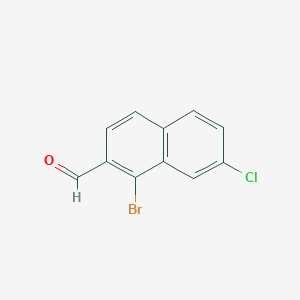
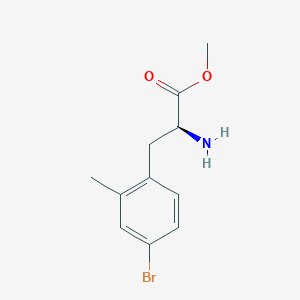
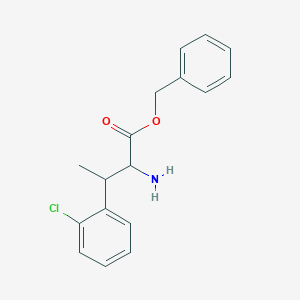
![N-(4-chlorophenyl)-1-[(E,Z)-N'-[(4-methylphenyl)amino]-N-[(4-methylphenyl)imino]carbamimidoyl]formamide](/img/structure/B13055461.png)
